Hexafluorodisilane

Description

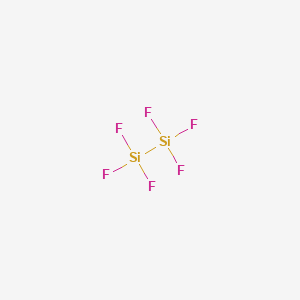

Structure

3D Structure

Propriétés

IUPAC Name |

trifluoro(trifluorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNBGJALFMSQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si](F)(F)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si2 | |

| Record name | hexafluorodisilane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160564 | |

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13830-68-7 | |

| Record name | Hexafluorodisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexafluorodisilane chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of hexafluorodisilane (Si₂F₆). All quantitative data is presented in a clear, tabular format for ease of reference. This document also includes detailed protocols for safe handling and a conceptual framework for its application in chemical vapor deposition, alongside a visualization of its primary thermal decomposition pathway.

Core Chemical Properties and Identification

Hexafluorodisilane is a colorless, gaseous compound with a pungent odor at room temperature.[1] It is a critical precursor in the semiconductor and advanced materials industries, primarily utilized in plasma etching and chemical vapor deposition (CVD) processes.[2] Its CAS Registry Number is 13830-68-7 .[1][2][3][4][5]

Quantitative Data Summary

A compilation of the key physical and chemical properties of hexafluorodisilane is provided below.

| Property | Value | Reference(s) |

| CAS Number | 13830-68-7 | [1][2][3][4] |

| Molecular Formula | Si₂F₆ | [1][3][4] |

| Molecular Weight | 170.16 g/mol | [2][3][4] |

| Appearance | Colorless gas with a pungent, suffocating odor | [1][6] |

| Boiling Point | -19 °C | [3][6] |

| Melting Point | -18.5 °C (sublimes) | [4][6] |

| Density (Liquid) | 1.282 g/cm³ | [4][6] |

| Density (Gas) | 7.75 g/L | [6] |

| Vapor Pressure | ~4 atm (~3040 mmHg) @ 25 °C | [6] |

| Refractive Index | 1.243 | [4] |

Chemical Reactivity and Decomposition

Hexafluorodisilane is a highly reactive compound. Its most significant reactivity involves its vigorous reaction with water and moisture, even in the air, to produce corrosive hydrofluoric acid (HF) and silicon oxides.[1][6] This reactivity necessitates stringent handling under inert, dry conditions.

The thermal decomposition (pyrolysis) of hexafluorodisilane is a key aspect of its utility, as it serves as a clean source of the highly reactive intermediate, difluorosilylene (SiF₂). The primary decomposition pathway involves the cleavage of the silicon-silicon bond to yield SiF₂ and silicon tetrafluoride (SiF₄).[2]

Experimental Protocols

Due to the hazardous nature of hexafluorodisilane and its precursors, detailed experimental procedures must be conducted with rigorous safety measures.

Synthesis Method: Fluorination of Hexachlorodisilane

The most common laboratory and industrial synthesis of hexafluorodisilane involves the fluorination of a halogenated precursor, typically hexachlorodisilane (Si₂Cl₆), with a fluorinating agent.[2]

Reaction: Si₂Cl₆ + 6 KF → Si₂F₆ + 6 KCl

While a detailed, publicly available step-by-step protocol is scarce, the synthesis conceptually involves the following stages:

-

Reagent Preparation: Anhydrous potassium fluoride (KF) is dried under vacuum to remove all traces of water. Hexachlorodisilane (Si₂Cl₆) is purified, often by distillation.[7] The reaction must be assembled in a completely dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Reaction Execution: Si₂Cl₆ is added to a suspension of the dried fluorinating agent in an anhydrous, high-boiling-point solvent. The reaction mixture is heated to facilitate the halogen exchange.

-

Product Isolation: As a volatile gas, hexafluorodisilane can be separated from the non-volatile salts and solvent. This is typically achieved through trap-to-trap condensation, where the reaction vessel's gaseous effluent is passed through a series of cold traps (U-tubes) held at progressively lower temperatures (e.g., using dry ice/acetone and liquid nitrogen).

-

Purification and Characterization: The condensed Si₂F₆ is further purified by fractional condensation to remove any volatile impurities. Purity is confirmed using techniques like Gas Chromatography (GC) and spectroscopic methods (e.g., Infrared Spectroscopy) to verify the characteristic Si-F bond vibrations.[2] Elemental analysis should confirm the theoretical composition of Si (33.01%) and F (66.99%).[2]

Laboratory Handling and Safety Protocol

Hexafluorodisilane is classified as toxic if inhaled and causes severe skin and eye burns.[1] Its rapid hydrolysis to form hydrofluoric acid presents a significant hazard.[1]

1. Engineering Controls:

- All work must be conducted in a properly functioning chemical fume hood with high ventilation rates.

- Gas cabinets with dedicated exhaust ventilation are required for cylinder storage and use.

- An emergency safety shower and eyewash station must be immediately accessible.[1][3]

2. Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1] Contact lenses should not be worn.

- Hand Protection: Neoprene or nitrile rubber gloves are required.[1] Inspect gloves for any signs of degradation or pinholes before use.

- Body Protection: Wear a flame-resistant lab coat and suitable protective clothing.[8] Ensure legs and feet are covered with long pants and closed-toe shoes.

3. Handling Procedures:

- Always work with at least one other person present (buddy system).

- Before use, ensure all connections, tubing, and valves in the gas delivery system are leak-tested under vacuum.

- Use stainless steel tubing and components compatible with corrosive gases.

- Cylinders must be securely strapped to a stable surface.

- When not in use, the cylinder valve must be closed, and the cap secured.

4. First Aid and Emergency Response:

- Inhalation: Immediately move the victim to fresh air and call for emergency medical assistance.[1]

- Skin Contact: The hydrolysis product is hydrofluoric acid (HF). Immediately flush the affected area with copious amounts of water for at least 5 minutes.[9] Remove contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[9] Seek immediate medical attention.

- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

- Spills: Evacuate the area immediately. If the leak is small and can be safely managed, stop the flow of gas. The area should be ventilated to disperse the gas. Do not use water to clean up spills, as it will accelerate the formation of HF.

// Nodes

Start [label="Start: Prepare for Handling Si₂F₆", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

PPE [label="Don Required PPE\n(Goggles, Face Shield, Gloves, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

EngControls [label="Verify Engineering Controls\n(Fume Hood, Eyewash, Shower)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LeakTest [label="Leak-Test Gas Delivery System", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Handling [label="Perform Experiment\n(Inert Atmosphere, Controlled Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Shutdown [label="System Shutdown\n(Close Cylinder Valve, Purge Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Waste [label="Dispose of Waste Properly", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End: Decontaminate & Doff PPE", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Emergency [label="Emergency Event?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

FirstAid [label="Execute First Aid Protocol\n(Call for Help, Evacuate, Flush, Apply Ca-Gluconate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> PPE;

PPE -> EngControls;

EngControls -> LeakTest;

LeakTest -> Handling;

Handling -> Emergency;

Emergency -> Shutdown [label="No"];

Emergency -> FirstAid [label="Yes"];

FirstAid -> End;

Shutdown -> Waste;

Waste -> End;

}

Application Protocol: Chemical Vapor Deposition (Conceptual)

Hexafluorodisilane is used as a silicon precursor for depositing silicon-containing thin films. The following protocol is a conceptual outline based on general CVD principles.[10]

-

Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any organic and particulate contamination. It is then loaded into the CVD reactor chamber.

-

System Evacuation: The reactor is sealed and evacuated to a base pressure (e.g., <10⁻⁶ Torr) to remove atmospheric contaminants, especially moisture and oxygen.

-

Heating: The substrate is heated to the desired deposition temperature. This temperature is a critical parameter influencing film quality and deposition rate.

-

Precursor Delivery: Hexafluorodisilane gas is introduced into the chamber at a controlled flow rate using a mass flow controller. It may be mixed with a carrier gas (e.g., Argon or Nitrogen).

-

Deposition: On the hot substrate surface, the Si₂F₆ molecules decompose, leading to the formation of a thin film. The volatile byproducts (e.g., SiF₄) are removed by the vacuum system.

-

Termination and Cool-down: Once the desired film thickness is achieved, the Si₂F₆ flow is stopped. The system is purged with an inert gas, and the substrate is allowed to cool down under vacuum or in an inert atmosphere.

-

Film Characterization: The deposited film is analyzed for properties such as thickness, composition, roughness, and crystallinity using techniques like ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

References

- 1. gelest.com [gelest.com]

- 2. Hexafluorodisilane (Si2F6)|High-Purity Research Gas [benchchem.com]

- 3. ereztech.com [ereztech.com]

- 4. Hexafluorodisilane | Disilicon hexafluoride | F6Si2 - Ereztech [ereztech.com]

- 5. Simple Chemical Vapor Deposition Experiment [diva-portal.org]

- 6. thesafetygeek.com [thesafetygeek.com]

- 7. CN111643916B - Process for preparing high-purity hexachlorodisilane - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. Chemical Vapor Deposition | [gelest.com]

Synthesis of High-Purity Hexafluorodisilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity hexafluorodisilane (Si2F6). It is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science, offering detailed methodologies, comparative data, and visual representations of the synthetic pathways.

Introduction

Hexafluorodisilane (Si2F6) is a colorless, inorganic gas that serves as a significant precursor in the semiconductor industry for processes such as chemical vapor deposition (CVD) and plasma etching. Its ability to thermally decompose into highly reactive difluorosilylene (SiF2) radicals makes it a valuable reagent in various chemical syntheses. The demand for high-purity Si2F6 necessitates well-defined and reproducible synthesis and purification methods. This guide details the most common and effective strategies for its preparation.

Synthesis Routes

Several methods have been developed for the synthesis of hexafluorodisilane. The most prevalent approaches involve the fluorination of halosilane precursors. Gas-phase synthesis is also an emerging route for obtaining high-purity products.

Fluorination of Hexahalodisilanes

The most common laboratory and industrial-scale synthesis of hexafluorodisilane involves the halogen exchange reaction of hexachlorodisilane (Si2Cl6) or hexabromodisilane (Si2Br6) with a suitable fluorinating agent.

A widely used method is the fluorination of hexachlorodisilane or hexabromodisilane with potassium fluoride, typically in a polar aprotic solvent like acetonitrile.

Reaction:

-

Si2Cl6 + 6 KF → Si2F6 + 6 KCl

-

Si2Br6 + 6 KF → Si2F6 + 6 KBr

The use of hexabromodisilane generally results in higher yields due to the lower bond energy of the Si-Br bond compared to the Si-Cl bond, facilitating an easier halogen exchange.

Experimental Protocol: Fluorination of Hexachlorodisilane with Potassium Fluoride

Materials:

-

Hexachlorodisilane (Si2Cl6)

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Acetonitrile (CH3CN)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is assembled. The outlet of the reflux condenser is connected to a cold trap (-78 °C, dry ice/acetone bath) to collect the volatile product.

-

Reactant Charging: The flask is charged with anhydrous potassium fluoride (a slight excess relative to the stoichiometry is recommended). The system is then evacuated and backfilled with an inert gas several times to ensure an anhydrous and oxygen-free atmosphere. Anhydrous acetonitrile is added via a cannula or syringe.

-

Reaction Initiation: Hexachlorodisilane is added dropwise to the stirred suspension of potassium fluoride in acetonitrile at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (the boiling point of acetonitrile is approximately 82 °C) and maintained at this temperature for several hours with vigorous stirring.

-

Product Collection: The volatile hexafluorodisilane product, along with any unreacted starting material and solvent vapor, passes through the reflux condenser and is collected in the cold trap.

-

Isolation and Purification: After the reaction is complete, the cold trap is isolated, and the crude product is purified by low-temperature fractional distillation.

The Swarts reaction provides an alternative route for the fluorination of halosilanes. Antimony trifluoride (SbF3), often in the presence of a catalytic amount of antimony pentachloride (SbCl5) or chlorine, is used as the fluorinating agent.[1][2][3] This method can be applied to the synthesis of hexafluorodisilane from hexachlorodisilane.[1]

Reaction:

Si2Cl6 + 2 SbF3 --(SbCl5 catalyst)--> Si2F6 + 2 SbCl3

Experimental Protocol: Swarts Reaction for Hexafluorodisilane Synthesis

Materials:

-

Hexachlorodisilane (Si2Cl6)

-

Antimony Trifluoride (SbF3)

-

Antimony Pentachloride (SbCl5) (catalyst)

-

Inert gas (e.g., Argon or Nitrogen)

-

Distillation apparatus

Procedure:

-

Apparatus Setup: A reaction flask equipped with a dropping funnel, a stirrer, and a distillation head connected to a condenser and a receiving flask is set up under an inert atmosphere.

-

Reactant Charging: Antimony trifluoride and a catalytic amount of antimony pentachloride are placed in the reaction flask.

-

Reaction Initiation: Hexachlorodisilane is added slowly from the dropping funnel to the stirred mixture. The reaction is often exothermic and may require initial cooling.

-

Reaction and Distillation: After the initial reaction subsides, the mixture is gently heated to drive the reaction to completion and to distill the hexafluorodisilane product. The boiling point of Si2F6 is approximately -19.1 °C.

-

Purification: The collected distillate can be further purified by fractional distillation to remove any co-distilled impurities.

Gas-Phase Synthesis

Gas-phase synthesis methods offer the potential for continuous production and high-purity products by minimizing solvent-related impurities. These methods typically involve the reaction of a silicon precursor with a fluorine source at elevated temperatures. For instance, the reaction of silicon tetrachloride with a fluorine donor in the gas phase can lead to the formation of hexafluorodisilane. Another approach involves the pyrolysis of certain organofluorosilanes. While promising, detailed industrial-scale protocols for the gas-phase synthesis of hexafluorodisilane are not widely published in open literature. The general principle involves precise control of precursor flow rates, temperature, and pressure in a reactor.[4][5][6]

Purification of Hexafluorodisilane

High-purity hexafluorodisilane is crucial for its applications in the semiconductor industry. The primary method for purifying the crude product is low-temperature fractional distillation.

Experimental Protocol: Low-Temperature Fractional Distillation

Apparatus:

-

A vacuum-jacketed fractional distillation column packed with a suitable material (e.g., glass helices or metal sponge) to increase the number of theoretical plates.

-

A distillation pot.

-

A condenser cooled with a cryogen (e.g., liquid nitrogen).

-

Multiple collection traps.

Procedure:

-

Transfer of Crude Product: The crude hexafluorodisilane collected in the cold trap from the synthesis step is transferred to the distillation pot under vacuum.

-

Distillation Setup: The distillation column, condenser, and collection traps are assembled and evacuated to a high vacuum.

-

Fractional Distillation: The distillation pot is slowly warmed using a controlled temperature bath. The temperature at the top of the column is carefully monitored.

-

Fraction Collection:

-

The first fraction, containing lower-boiling point impurities such as silicon tetrafluoride (SiF4, b.p. -86 °C), is collected in the first trap at a very low temperature.

-

As the temperature at the top of the column stabilizes near the boiling point of hexafluorodisilane (-19.1 °C), the pure fraction is collected in a second trap.

-

Higher-boiling point impurities remain in the distillation pot.

-

-

Purity Verification: The purity of the collected fractions is verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or spectroscopic methods.[7][8][9]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of hexafluorodisilane.

| Synthesis Route | Precursor | Fluorinating Agent | Solvent | Typical Yield (%) |

| Fluorination | Hexachlorodisilane (Si2Cl6) | Potassium Fluoride (KF) | Acetonitrile | 40-50 |

| Fluorination | Hexabromodisilane (Si2Br6) | Potassium Fluoride (KF) | Acetonitrile | >60 |

| Swarts Reaction | Hexachlorodisilane (Si2Cl6) | Antimony Trifluoride (SbF3) | None (neat) | Variable |

Table 1: Comparison of Hexafluorodisilane Synthesis Routes.

| Analytical Technique | Parameter | Expected Value/Observation |

| Infrared (IR) Spectroscopy | Si-F stretching vibrations | Strong absorptions in the 800-1000 cm⁻¹ region |

| ¹⁹F NMR Spectroscopy | Chemical Shift | A single resonance, with satellite peaks due to coupling with ²⁹Si[10][11][12] |

| Elemental Analysis | % Silicon (Si) | 32.98% |

| % Fluorine (F) | 67.02% | |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Corresponding to [Si2F6]⁺ |

Table 2: Analytical Data for High-Purity Hexafluorodisilane.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

References

- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. 6th International Symposium on Gas-Phase Synthesis of Functional Nanomaterials 2024 [uni-due.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Hexafluorodisilane | F6Si2 | CID 139617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Thermal Degradation of Hexafluorodisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorodisilane (Si2F6) is a critical precursor in the semiconductor industry, primarily utilized in chemical vapor deposition (CVD) and plasma etching processes. Its thermal stability and decomposition mechanism are of paramount importance for controlling the deposition of silicon-based thin films and for the precise etching of semiconductor materials. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of hexafluorodisilane, summarizing key kinetic data, outlining experimental methodologies, and visualizing the reaction pathways.

Core Decomposition Mechanism

The thermal decomposition of hexafluorodisilane in the gas phase is predominantly a unimolecular process. The primary and rate-determining step involves the cleavage of the silicon-silicon (Si-Si) bond, leading to the formation of two key species: silicon tetrafluoride (SiF4) and the highly reactive intermediate, silicon difluoride (SiF2).[1]

The overall reaction can be represented as:

Si2F6 → SiF4 + SiF2

This reaction follows first-order kinetics. The silicon difluoride formed is a transient species that can subsequently undergo further reactions, such as polymerization or reactions with other species present in the system.

Kinetic Data

The kinetics of the gas-phase thermal decomposition of hexafluorodisilane have been investigated, and the rate of decomposition can be described by the Arrhenius equation. A key study conducted in the presence of an iodine scavenger determined the following Arrhenius parameters for the unimolecular decomposition of Si2F6.

| Parameter | Value | Units | Temperature Range (K) |

| Pre-exponential Factor (A) | 10^12.41 (± 0.24) | s⁻¹ | 603-652 |

| Activation Energy (Ea) | 193.5 (± 2.9) | kJ mol⁻¹ | 603-652 |

The Arrhenius equation for the rate constant (k) is given by:

log(k/s⁻¹) = (12.41 ± 0.24) - (193.5 ± 2.9 kJ mol⁻¹)/(2.303 RT)

Note: R is the ideal gas constant (8.314 J K⁻¹ mol⁻¹), and T is the absolute temperature in Kelvin.

Experimental Protocols

The kinetic data for the thermal decomposition of hexafluorodisilane are typically determined through gas-phase pyrolysis experiments conducted in a static system. A general methodology for such an experiment is outlined below.

Materials

-

Hexafluorodisilane (Si2F6) gas

-

Iodine (I2) crystals (as a radical scavenger)

-

Inert buffer gas (e.g., Nitrogen or Argon)

Apparatus

-

A static reaction vessel, typically made of quartz, with a known volume.

-

A furnace capable of maintaining a constant and uniform temperature in the reaction vessel.

-

A high-vacuum line for evacuating the reaction vessel and handling gases.

-

Pressure measurement instrumentation (e.g., a capacitance manometer).

-

A means of introducing precise amounts of reactants into the vessel.

-

Analytical instrumentation for product identification and quantification, such as a gas chromatograph-mass spectrometer (GC-MS).

Procedure

-

Preparation of the Reaction Vessel: The reaction vessel is cleaned and passivated to remove any active sites on the surface that could interfere with the gas-phase reaction. This is often achieved by heating the vessel under high vacuum for an extended period.

-

Introduction of Reactants: A known pressure of the scavenger, iodine, is introduced into the heated reaction vessel. Subsequently, a measured pressure of hexafluorodisilane, often diluted in an inert gas, is admitted into the vessel. The total pressure is recorded.

-

Reaction Monitoring: The reaction is allowed to proceed at a constant temperature. The progress of the reaction is monitored by periodically withdrawing small samples of the gas mixture for analysis or by continuously monitoring the pressure change within the vessel.

-

Product Analysis: The composition of the reaction mixture is analyzed at various time intervals using GC-MS. The disappearance of the reactant (Si2F6) and the appearance of the products (SiF4 and the scavenger adduct, SiF2I2) are quantified.

-

Data Analysis: The rate constants are determined from the rate of disappearance of hexafluorodisilane, which follows a first-order rate law. By conducting the experiment at various temperatures, the Arrhenius parameters (A and Ea) are determined from a plot of ln(k) versus 1/T.

Visualizations

Thermal Decomposition Pathway of Hexafluorodisilane

Caption: Primary unimolecular decomposition pathway of Si2F6.

Generalized Experimental Workflow for Gas-Phase Pyrolysis

Caption: Generalized workflow for studying Si2F6 pyrolysis.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Hexafluorodisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluorodisilane (Si₂F₆) is a gaseous compound of significant interest in materials science and the semiconductor industry.[1] Its utility as a precursor for silicon and fluorine in processes like plasma etching and chemical vapor deposition (CVD) necessitates a thorough understanding of its molecular architecture and chemical bonding.[1] This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key spectroscopic data of hexafluorodisilane. Detailed experimental protocols for its synthesis and characterization are also presented, offering valuable insights for researchers in the field.

Molecular Structure and Geometry

Hexafluorodisilane is composed of two silicon atoms and six fluorine atoms.[2] The geometry of hexafluorodisilane has been definitively determined through gas-phase electron diffraction (GED), which reveals a staggered D₃d symmetry.[1] This conformation is characterized by the two SiF₃ groups at opposite ends of the Si-Si bond being rotated 60° relative to each other. A pivotal study by H. Oberhammer in 1976 provided precise values for the bond lengths and angles of the molecule.[1]

The Si-Si bond in hexafluorodisilane is notably shorter than in many other substituted disilanes, a feature that has implications for its bonding theory and reactivity.[1] The relatively weak nature of this Si-Si bond makes the molecule an excellent model for studying bond cleavage reactions.

Quantitative Structural Data

The key structural parameters for hexafluorodisilane, primarily determined by gas-phase electron diffraction, are summarized in the table below.

| Parameter | Value | Experimental Method | Reference |

| Si-Si Bond Length | ~2.33 Å | Gas-Phase Electron Diffraction | Oberhammer, 1976[1] |

| Si-F Bond Length | ~1.58 Å | Gas-Phase Electron Diffraction | Oberhammer, 1976[1] |

| F-Si-F Bond Angle | 109.5° (approx.) | Inferred from Td geometry of SiF₄ | |

| Si-Si-F Bond Angle | 109.5° (approx.) | Inferred from D₃d symmetry |

Chemical Bonding

The bonding in hexafluorodisilane is characterized by covalent bonds between the silicon and fluorine atoms, as well as the central silicon-silicon bond. The high electronegativity of fluorine polarizes the Si-F bonds, contributing to the overall stability of the SiF₃ groups.

Quantum chemical calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been employed to model the molecular geometry and analyze the electronic structure of hexafluorodisilane. These computational methods provide predictions of bond lengths and angles that are in good agreement with experimental data.

Spectroscopic Characterization

A combination of spectroscopic techniques is utilized to elucidate the structure and bonding of hexafluorodisilane.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the characteristic bond vibrations in hexafluorodisilane.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the stretching and bending modes of the Si-F bonds.

-

Raman Spectroscopy: Due to the D₃d symmetry of the molecule, the symmetrical Si-Si stretching mode is IR inactive but strongly Raman active.[1] This distinct peak serves as a spectroscopic signature for the Si-Si bond.[1]

The table below summarizes the key vibrational frequencies for hexafluorodisilane.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

| 975–1010 | Asymmetric SiF₃ stretch (Eᵤ) | Infrared |

| 820-850 | Symmetric SiF₃ stretch (A₂ᵤ) | Infrared |

| ~500 | Si-Si stretch (A₁g) | Raman |

| 420, 440 | Si-F bending modes | Infrared |

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy provides definitive evidence of the molecular structure of hexafluorodisilane through the observation of silicon-fluorine spin-spin coupling. The coupling constants for the fluorine atoms bonded to the observed silicon nucleus (¹J(²⁹Si-¹⁹F)) and those bonded to the adjacent silicon atom (²J(²⁹Si-¹⁹F)) have been measured with opposite signs, indicating different interaction mechanisms.

| Coupling Constant | Value (Hz) |

| ¹J(²⁹Si-¹⁹F) | -131 |

| ²J(²⁹Si-¹⁹F) | +122 |

Experimental Protocols

Synthesis of Hexafluorodisilane

A common laboratory-scale synthesis involves the fluorination of a halogenated disilane precursor.

Materials:

-

Hexabromodisilane (Si₂Br₆) or Hexachlorodisilane (Si₂Cl₆)

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Acetonitrile (CH₃CN)

-

Standard Schlenk line apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Low-temperature collection trap (e.g., liquid nitrogen)

Procedure:

-

Assemble the Schlenk line apparatus and ensure all glassware is thoroughly dried.

-

In the reaction flask, combine the chosen disilane precursor (e.g., hexabromodisilane for higher yield) and a stoichiometric excess of anhydrous potassium fluoride.

-

Add anhydrous acetonitrile to the flask to act as the solvent.

-

With vigorous stirring, heat the reaction mixture to reflux using the heating mantle.

-

The gaseous hexafluorodisilane product will evolve from the reaction mixture.

-

Pass the product gas through a cold trap maintained at low temperature (e.g., with liquid nitrogen) to condense and collect the hexafluorodisilane.

-

Purify the collected product by low-temperature fractional distillation to remove any volatile impurities.

Characterization by Gas-Phase Electron Diffraction (GED)

Apparatus:

-

Gas-phase electron diffraction instrument with a high-vacuum chamber (typically < 10⁻⁶ mbar).

-

Electron gun to generate a high-energy electron beam.

-

Nozzle for introducing the gaseous sample.

-

Detector (e.g., photographic plate or CCD camera).

-

Cold trap to condense the sample gas after interaction.

Procedure:

-

Introduce the gaseous hexafluorodisilane sample into the high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

-

Direct a high-energy electron beam perpendicular to the molecular beam.

-

The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings on the detector.

-

Record the diffraction pattern.

-

Analyze the intensity of the scattered electrons as a function of the scattering angle.

-

From the diffraction data, determine the internuclear distances (bond lengths) and bond angles of the molecule.

Characterization by Vibrational Spectroscopy

4.3.1. Infrared (IR) Spectroscopy

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Long-pathlength gas cell with IR-transparent windows (e.g., KBr or ZnSe).

-

Vacuum line for evacuating the gas cell.

Procedure:

-

Evacuate the gas cell using the vacuum line.

-

Record a background spectrum of the evacuated cell.

-

Introduce the gaseous hexafluorodisilane sample into the gas cell to a desired pressure.

-

Record the IR spectrum of the sample.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.3.2. Raman Spectroscopy

Apparatus:

-

Raman spectrometer with a monochromatic laser source (e.g., Ar⁺ or Kr⁺ laser).

-

Gas cell, potentially a multiple-reflection cell to enhance the signal.

-

Collection optics and a sensitive detector.

Procedure:

-

Fill the gas cell with the hexafluorodisilane sample.

-

Irradiate the sample with the laser beam.

-

Collect the scattered light at a 90° angle to the incident beam.

-

Pass the collected light through a filter to remove the strong Rayleigh scattering.

-

Disperse the remaining Raman scattered light using a grating and record the spectrum on the detector.

Mandatory Visualizations

Caption: Molecular structure of hexafluorodisilane (Si₂F₆).

Caption: Experimental workflow for synthesis and characterization.

Caption: Thermal decomposition pathway of hexafluorodisilane.

Conclusion

The molecular structure and bonding of hexafluorodisilane have been well-established through a combination of experimental techniques, most notably gas-phase electron diffraction, and theoretical calculations. Its D₃d symmetry and the characteristics of its Si-Si and Si-F bonds are fundamental to its chemical behavior and applications. The spectroscopic data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important compound.

References

Hexafluorodisilane Gas: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Guide to Safe Handling, Storage, and Emergency Procedures

Hexafluorodisilane (Si₂F₆) is a colorless, pungent gas that serves as a valuable precursor and etchant in semiconductor manufacturing and specialized chemical synthesis. However, its high reactivity and hazardous decomposition products necessitate stringent safety protocols to prevent severe injury and environmental harm. This technical guide provides an in-depth overview of the safety precautions required for handling Hexafluorodisilane gas, tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Hazard Identification and Classification

Hexafluorodisilane is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before any handling or use. The primary dangers are associated with its toxicity upon inhalation, its corrosive nature, and its violent reaction with water.

GHS Hazard Classification:

-

Acute toxicity, inhalation: Category 3 (H331 - Toxic if inhaled)[1][3][4]

-

Skin corrosion/irritation: Category 1B (H314 - Causes severe skin burns and eye damage)[1][3][4]

-

Serious eye damage/eye irritation: Category 1 (H318 - Causes serious eye damage)[1][3][4]

-

Specific target organ toxicity, single exposure: Category 3 (H335 - May cause respiratory irritation)[1][2]

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of Hexafluorodisilane is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Hexafluorodisilane

| Property | Value |

| Molecular Formula | Si₂F₆ |

| Molecular Weight | 170.16 g/mol [3] |

| Appearance | Colorless gas that fumes in moist air[3] |

| Odor | Pungent, suffocating[3] |

| Boiling Point | -19 °C (-2.2 °F)[3] |

| Freezing Point | -18.5 °C (-1.3 °F)[3] |

| Vapor Pressure | ~ 4 atm @ 25 °C[1][3] |

| Vapor Density | > 3 (Air = 1)[1][3] |

| Relative Density | 1.282 g/mL (liquid)[3] |

| Solubility in Water | Reacts vigorously[1][3] |

| Flammability | Not flammable[1][3] |

| Auto-ignition Temperature | Not combustible[1][3] |

Table 2: Toxicological Data for Hexafluorodisilane

| Parameter | Value | Species |

| LC50 (Inhalation) | 2272 ppm / 4h[1] | Rat |

| Acute Toxicity Estimate (ATE US, gases) | 2272.000 ppmV/4h[1] | - |

The primary toxicological concern with Hexafluorodisilane is its reaction with water or moisture to produce hydrogen fluoride (HF).[1][3] HF is a highly corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract.[1][5][6] Systemic toxicity can also occur, leading to hypocalcemia.[6]

Detailed Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with Hexafluorodisilane. The following sections detail the necessary steps for preparation, handling, and shutdown of any experimental procedure involving this gas.

Pre-Experiment Safety Protocol

-

Risk Assessment: Conduct a thorough risk assessment for the specific experiment, identifying all potential hazards and outlining mitigation strategies.

-

System Integrity Check:

-

Ensure the gas delivery system is constructed from compatible materials (e.g., stainless steel). Avoid plastics.[7]

-

Perform a leak check of the entire system using an inert gas (e.g., nitrogen or argon) before introducing Hexafluorodisilane.

-

Verify the functionality of all valves, regulators, and pressure relief devices.

-

-

Ventilation and Monitoring:

-

All work with Hexafluorodisilane must be conducted in a properly functioning fume hood or a gas cabinet with adequate exhaust ventilation.[1]

-

Ensure a continuous gas monitoring system is in place, equipped with audible and visual alarms for Hexafluorodisilane or hydrogen fluoride.

-

-

Personal Protective Equipment (PPE) Donning Procedure:

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) or a NIOSH-certified combination organic vapor/acid gas respirator is required.[1]

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[3] Contact lenses should not be worn.[1]

-

Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[8] For direct handling of containers or potential for splashes, a chemical-resistant apron or suit is necessary.

-

Hand Protection: Use neoprene or nitrile rubber gloves.[1][3] Ensure gloves are inspected for any signs of degradation before use.[3]

-

-

Emergency Preparedness:

-

Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[1]

-

Have a readily accessible supply of calcium gluconate gel or solution for treating HF burns.[9]

-

Ensure all personnel are trained on the specific emergency procedures for a Hexafluorodisilane leak or exposure.

-

Gas Handling and Experimental Protocol

-

Cylinder Handling:

-

Initiating Gas Flow:

-

Before opening the cylinder valve, ensure the regulator is closed (adjusting screw turned counter-clockwise).

-

Slowly open the main cylinder valve.

-

Gradually turn the regulator adjusting screw clockwise to the desired delivery pressure.

-

Continuously monitor the system for any signs of leaks.

-

-

During the Experiment:

-

Maintain constant vigilance of the experimental setup and the gas monitoring system.

-

Work with the smallest quantities of gas necessary for the experiment.

-

Avoid any contact with water or moisture.[1]

-

-

Shutdown Protocol:

-

Close the main cylinder valve.

-

Vent the gas remaining in the lines through a suitable scrubbing system (e.g., a caustic scrubber) to neutralize any unreacted Hexafluorodisilane and hydrogen fluoride.

-

Once the lines are purged and the pressure has returned to ambient, close all valves in the system.

-

Relieve the pressure on the regulator by turning the adjusting screw counter-clockwise.[10]

-

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Requirements

-

Store Hexafluorodisilane cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[1][11]

-

Cylinders should be stored upright and securely fastened.

-

Store away from incompatible materials, particularly water, moisture, and strong oxidizing agents.[1][3]

-

The storage area should be clearly marked with the appropriate hazard warnings.

-

Segregate full and empty cylinders.[12]

Disposal Procedures

-

Do not attempt to vent Hexafluorodisilane directly to the atmosphere.

-

Unused or waste gas must be passed through a suitable chemical scrubber to neutralize it before disposal.

-

Dispose of empty cylinders and any contaminated materials in accordance with all local, state, and federal regulations.[3][11] Contact a licensed waste disposal facility for guidance.[1]

Emergency Procedures

In the event of an emergency, a swift and coordinated response is crucial.

Gas Leak

-

Evacuation: Immediately evacuate the affected area.[13] Move upwind from the leak.[3]

-

Alarm: Activate the facility's emergency alarm system.[13]

-

Isolation: If it can be done without risk, attempt to shut off the source of the leak (e.g., close the cylinder valve).[14]

-

Ventilation: Increase ventilation to the area to disperse the gas.[3]

-

Notification: Notify emergency services and the facility's safety officer immediately.[13][14]

-

Entry: Do not re-enter the area until it has been declared safe by qualified personnel.[13]

Personnel Exposure

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire

Although Hexafluorodisilane is not flammable, cylinders may explode if heated.[1][3]

-

In case of a fire in the surrounding area, use an extinguishing agent suitable for the primary fire. Do not use water directly on a Hexafluorodisilane source.[1][3]

-

Cool cylinders with water spray from a safe distance to prevent rupture.[4][5]

-

Evacuate the area immediately if a cylinder is exposed to fire.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for safely handling Hexafluorodisilane gas, from initial preparation to emergency response.

Caption: Logical workflow for Hexafluorodisilane gas handling.

This guide provides a comprehensive framework for the safe handling of Hexafluorodisilane gas. It is imperative that all personnel are thoroughly trained on these procedures and that the safety protocols are strictly enforced. Always consult the most recent Safety Data Sheet (SDS) for Hexafluorodisilane before use.

References

- 1. gelest.com [gelest.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ereztech.com [ereztech.com]

- 4. msdsdigital.com [msdsdigital.com]

- 5. ICSC 0576 - TETRAFLUOROSILANE [inchem.org]

- 6. Fluorides, Hydrogen Fluoride, and Fluorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. nj.gov [nj.gov]

- 10. Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library [louisville.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. es.hkfsd.gov.hk [es.hkfsd.gov.hk]

- 13. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]

- 14. monash.edu [monash.edu]

Hexafluorodisilane (Si₂F₆) as a Precursor for Advanced Silicon-Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorodisilane (Si₂F₆) is a gaseous silicon-containing compound that is emerging as a critical precursor in the fabrication of advanced silicon-based materials.[1] Its unique chemical properties, particularly the presence of a silicon-silicon bond and fluorine atoms, offer distinct advantages in processes like chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD). This technical guide provides an in-depth overview of hexafluorodisilane, covering its fundamental properties, synthesis, applications in thin-film deposition, and essential safety protocols. The information is tailored for researchers and professionals in materials science and related fields, with a focus on providing clear, actionable data and methodologies.

Properties of Hexafluorodisilane

Hexafluorodisilane is a colorless, gaseous compound with a pungent, suffocating odor.[2] It is composed of two silicon atoms and six fluorine atoms.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Si₂F₆ |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Colorless gas, fumes in moist air[2][3] |

| Odor | Pungent, suffocating[2] |

| Melting Point | -18.5 °C[2] |

| Boiling Point | -19.0 °C[2] |

| Density (liquid) | 1.282 g/mL[2] |

| Vapor Pressure | ~4 atm @ 25 °C[2] |

| Solubility | Reacts vigorously with water[2] |

Synthesis of Hexafluorodisilane

The primary route for synthesizing hexafluorodisilane involves the fluorination of halogenated disilane precursors. The most common starting materials are hexachlorodisilane (Si₂Cl₆) and hexabromodisilane (Si₂Br₆).

A prevalent laboratory-scale synthesis method is the reaction of these precursors with a fluorinating agent, such as potassium fluoride (KF), typically in a solvent like boiling acetonitrile. The choice of precursor can significantly impact the reaction yield.

-

Fluorination of Hexachlorodisilane (Si₂Cl₆): This reaction typically yields approximately 45% hexafluorodisilane.

-

Fluorination of Hexabromodisilane (Si₂Br₆): This precursor generally provides a higher yield of around 60%. The increased efficiency is attributed to the weaker silicon-bromine (Si-Br) bond compared to the silicon-chlorine (Si-Cl) bond, which facilitates an easier substitution with fluoride ions.

Applications in Silicon-Based Material Deposition

Hexafluorodisilane is a versatile precursor for the deposition of various silicon-based thin films, which are integral components in microelectronics and other advanced technologies. It serves as a source for both silicon and fluorine, enabling the formation of fluorinated films with unique properties.

Silicon Nitride (SiN:F) Films

Fluorinated silicon nitride (SiN:F) films are valued for their dielectric properties and are often used as passivation layers and insulators in semiconductor devices.[4] Si₂F₆ can be used in PECVD processes, typically with a nitrogen source like nitrogen gas (N₂) or ammonia (NH₃), to deposit these films. The incorporation of fluorine can influence the film's properties, such as its refractive index and etch rate.

Amorphous Silicon (a-Si:F) Films

Hexafluorodisilane is also a precursor for depositing amorphous silicon films, which may be hydrogenated (a-Si:H,F) or purely fluorinated (a-Si:F). These films are key materials in thin-film transistors (TFTs) used in liquid crystal displays (LCDs) and in solar cell applications.[5] The fluorine content in these films can affect their electronic and optical properties.

Silicon Oxide (SiOₓ:F) Films

Fluorinated silicon oxide (SiOₓ:F) films are used as low-dielectric-constant (low-k) materials in integrated circuits to reduce signal delay and power consumption. Si₂F₆ can be used in conjunction with an oxygen source in PECVD to deposit these films.

Experimental Protocols

While specific deposition parameters can vary significantly depending on the reactor geometry and desired film properties, a general experimental workflow for depositing silicon-based films using hexafluorodisilane via PECVD is outlined below.

General PECVD Experimental Workflow

Caption: General workflow for a PECVD process using a gaseous precursor like Si₂F₆.

Key Experimental Parameters

The properties of the deposited films are highly dependent on the PECVD process parameters. A summary of key parameters and their general influence is provided in Table 2.

| Parameter | Typical Range | General Influence on Film Properties |

| Substrate Temperature | 100 - 400 °C | Affects film density, hydrogen/fluorine content, and stress. |

| Chamber Pressure | 100 mTorr - 2 Torr | Influences plasma density and uniformity of deposition. |

| RF Power | 10 - 200 W | Controls the dissociation of precursor gases and ion bombardment energy. |

| Si₂F₆ Flow Rate | 1 - 50 sccm | Determines the availability of silicon and fluorine for film growth. |

| Co-reactant Gas Flow Rate (N₂, NH₃, O₂, H₂) | 10 - 1000 sccm | Controls the stoichiometry and composition of the film (e.g., Si/N ratio). |

| Diluent Gas (Ar, He) Flow Rate | 50 - 1000 sccm | Affects plasma stability and deposition rate. |

Reaction Mechanisms

The deposition of silicon-based materials from hexafluorodisilane involves complex chemical reactions both in the gas phase (plasma) and on the substrate surface.

Thermal Decomposition of Hexafluorodisilane

In thermal CVD processes, hexafluorodisilane undergoes unimolecular decomposition. The primary pathway involves the cleavage of the silicon-silicon bond, leading to the formation of difluorosilylene (SiF₂) and silicon tetrafluoride (SiF₄).[1] SiF₂ is a highly reactive intermediate that plays a crucial role in film formation.

Caption: Thermal decomposition pathway of hexafluorodisilane.

Plasma-Enhanced Decomposition and Reaction Pathways

In a plasma environment, the decomposition of Si₂F₆ is initiated by electron impact, leading to a variety of reactive species. The high-energy electrons in the plasma can break the Si-Si and Si-F bonds, generating radicals and ions such as SiF₃, SiF₂, SiF, and F. These reactive species then participate in a series of gas-phase and surface reactions that ultimately lead to film growth.

The exact reaction pathways in a plasma are complex and depend on the specific plasma conditions. However, a simplified representation of the key processes is shown in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. Selective Deposition of Silicon Oxide Using a Plasma-Fluorinated Resist Mask | Semantic Scholar [semanticscholar.org]

- 5. Non-intrusive plasma diagnostics for the deposition of large area thin film silicon [inis.iaea.org]

An In-Depth Technical Guide to the Discovery and Synthesis of Hexafluorodisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorodisilane (Si₂F₆) is a colorless, gaseous compound that holds significance in various scientific and industrial sectors, particularly in the manufacturing of semiconductors and advanced materials. Its utility as a precursor for silicon-based thin films and as a source of the highly reactive difluorosilylene (SiF₂) intermediate makes a thorough understanding of its synthesis crucial for researchers and chemical engineers. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for hexafluorodisilane, presenting detailed experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding of its chemistry.

Historical Discovery: The Pioneering Synthesis by Schumb and Gamble

The first successful synthesis of hexafluorodisilane was reported in 1931 by Walter C. Schumb and E. Lee Gamble. Their groundbreaking work, published in the Journal of the American Chemical Society, laid the foundation for the future exploration and utilization of this unique silicon fluoride. The pioneering method involved the fluorination of a halogenated disilane precursor, specifically hexachlorodisilane (Si₂Cl₆), using a suitable fluorinating agent. While the original publication provides the foundational principles, subsequent research has refined and expanded upon these early methods.

Key Synthesis Methodologies

The synthesis of hexafluorodisilane primarily revolves around the halogen exchange reaction, where the chlorine or bromine atoms in a hexahalodisilane are replaced by fluorine atoms. Several fluorinating agents have been effectively employed for this transformation, each with its own set of reaction conditions and resulting yields.

Fluorination of Hexachlorodisilane (Si₂Cl₆)

This remains the most common and well-established method for producing hexafluorodisilane. The general reaction is as follows:

Si₂Cl₆ + 6 MF → Si₂F₆ + 6 MCl (where MF is a metal fluoride)

Several metal fluorides have been utilized as the fluorinating agent, with potassium fluoride (KF) and zinc fluoride (ZnF₂) being the most prevalent. Antimony trifluoride (SbF₃), also known as Swarts' reagent, has also proven to be an effective agent for this conversion.

This laboratory-scale synthesis is known to produce hexafluorodisilane in moderate to good yields.

Materials:

-

Hexachlorodisilane (Si₂Cl₆)

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Acetonitrile (CH₃CN)

Procedure:

-

A reaction flask equipped with a reflux condenser and a magnetic stirrer is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous potassium fluoride is added to the flask, followed by the addition of anhydrous acetonitrile to form a slurry.

-

Hexachlorodisilane is then added to the stirred slurry.

-

The reaction mixture is heated to the boiling point of acetonitrile and maintained at reflux with vigorous stirring.

-

The reaction is allowed to proceed for several hours to ensure complete fluorination.

-

Upon completion, the reaction mixture is cooled, and the solid byproducts (KCl and unreacted KF) are removed by filtration.

-

The resulting solution containing hexafluorodisilane is then subjected to fractional distillation to isolate the pure product.

Quantitative Data:

| Precursor | Fluorinating Agent | Solvent | Reaction Condition | Yield of Si₂F₆ |

| Hexachlorodisilane (Si₂Cl₆) | Potassium Fluoride (KF) | Acetonitrile | Reflux | ~45%[1] |

| Hexabromodisilane (Si₂Br₆) | Potassium Fluoride (KF) | Acetonitrile | Reflux | ~60%[1] |

Note: The higher yield with hexabromodisilane is attributed to the weaker silicon-bromine bond compared to the silicon-chlorine bond, facilitating an easier substitution with fluoride ions.

Anhydrous zinc fluoride is another effective reagent for the fluorination of hexachlorodisilane.

Materials:

-

Hexachlorodisilane (Si₂Cl₆)

-

Anhydrous Zinc Fluoride (ZnF₂)

-

Inert, high-boiling point solvent (e.g., toluene)

Procedure:

-

A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is dried and purged with an inert gas.

-

A stoichiometric excess of anhydrous zinc fluoride is placed in the flask, and an anhydrous solvent is added to create a slurry.

-

Diethyldichlorosilane is added dropwise from the dropping funnel to the vigorously stirred slurry at room temperature.

-

Following the addition, the mixture is heated to reflux and maintained for several hours.

-

After cooling, the solid zinc chloride byproduct and any unreacted zinc fluoride are filtered off.

-

The final product, hexafluorodisilane, is isolated from the filtrate by fractional distillation.

Antimony trifluoride (SbF₃) is a powerful fluorinating agent that can also be used to convert hexachlorodisilane to hexafluorodisilane. The reaction is typically catalyzed by antimony pentachloride (SbCl₅).

Synthesis from Silicon Tetrafluoride (SiF₄)

While less common, methods involving the reduction of silicon tetrafluoride have been explored for the synthesis of silicon fluorides. These routes are of interest due to the availability of SiF₄ as a byproduct from various industrial processes. The reduction of SiF₄ can theoretically lead to the formation of lower silicon fluorides, including hexafluorodisilane, although this is often a complex process with multiple products.

Visualization of Synthesis Pathways

To better illustrate the logical flow of the synthesis of hexafluorodisilane, the following diagrams have been generated using the DOT language.

Caption: Key synthetic routes to Hexafluorodisilane.

Caption: Historical timeline of Hexafluorodisilane synthesis.

Conclusion

The synthesis of hexafluorodisilane, since its initial discovery, has been refined to provide reliable methods for its production. The fluorination of hexachlorodisilane using various metal fluorides remains the most practical and widely used approach. A thorough understanding of the experimental protocols and the factors influencing reaction yields is essential for researchers working with this important silicon compound. The continued exploration of more efficient and environmentally benign synthetic routes will undoubtedly contribute to its broader application in advanced materials and technologies.

References

An In-depth Technical Guide to the Physical Properties of Hexafluorodisilane at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Hexafluorodisilane (Si₂F₆) with a focus on their dependence on temperature. Due to the limited availability of extensive experimental data in the public domain for some properties, this guide also details established experimental protocols for their determination.

Physical Properties of Hexafluorodisilane

Hexafluorodisilane is a colorless, non-combustible gas at standard conditions.[1] It is a critical precursor in the semiconductor industry for processes such as plasma etching and chemical vapor deposition (CVD).[2] The compound is known to be thermally unstable and decomposes, providing a source of reactive silylene species.[2]

Vapor Pressure

The vapor pressure of Hexafluorodisilane has been characterized and can be calculated using the Antoine equation over a specific temperature range. The NIST WebBook provides the following parameters for the equation:

log₁₀(P) = A − (B / (T + C))

Where:

-

P is the vapor pressure in bar.

-

T is the temperature in Kelvin.

-

A = 9.15414

-

B = 2378.47

-

C = 5.576

The valid temperature range for these parameters is 192 K to 254.3 K.

Below is a table of calculated vapor pressures at various temperatures within this range:

| Temperature (K) | Temperature (°C) | Vapor Pressure (bar) | Vapor Pressure (atm) |

| 192 | -81.15 | 0.045 | 0.044 |

| 200 | -73.15 | 0.088 | 0.087 |

| 210 | -63.15 | 0.191 | 0.188 |

| 220 | -53.15 | 0.381 | 0.376 |

| 230 | -43.15 | 0.709 | 0.700 |

| 240 | -33.15 | 1.25 | 1.23 |

| 250 | -23.15 | 2.10 | 2.07 |

| 254.3 | -18.85 | 2.67 | 2.63 |

A Safety Data Sheet also reports a vapor pressure of approximately 4 atm at 25°C (298.15 K).[1]

Density

| Property | Temperature | Value |

| Liquid Density | Data not available in cited literature | Data not available in cited literature |

| Gas Density | Data not available in cited literature | Data not available in cited literature |

Viscosity

Experimental data on the viscosity of Hexafluorodisilane as a function of temperature is not available in the public literature. The Safety Data Sheet for Hexafluorodisilane explicitly states "No data available" for viscosity.[1]

| Property | Temperature | Value |

| Gas Viscosity | Data not available in cited literature | Data not available in cited literature |

Heat Capacity

| Property | Temperature | Value |

| Gas Heat Capacity (Cp) | Data not available in cited literature | Data not available in cited literature |

| Gas Heat Capacity (Cv) | Data not available in cited literature | Data not available in cited literature |

Thermal Conductivity

Experimental data for the thermal conductivity of Hexafluorodisilane gas as a function of temperature could not be located in the reviewed literature.

| Property | Temperature | Value |

| Gas Thermal Conductivity | Data not available in cited literature | Data not available in cited literature |

Thermal Decomposition of Hexafluorodisilane

The thermal decomposition of Hexafluorodisilane is a critical aspect of its chemistry, particularly for its applications in materials science. The primary decomposition pathway involves the cleavage of the silicon-silicon bond. This unimolecular decomposition is influenced by temperature and the presence of other chemical species.[2]

Studies have shown that in the temperature range of 603–652 K, the gas-phase thermal decomposition of Hexafluorodisilane proceeds via the formation of silicon difluoride (SiF₂) and silicon tetrafluoride (SiF₄).[3]

In the presence of chlorine, Hexafluorodisilane can undergo an explosive reaction to produce chlorotrifluorosilane (SiClF₃).

Experimental Protocols for Physical Property Determination

Given the hazardous nature of Hexafluorodisilane (toxic if inhaled, causes severe skin burns and eye damage), all experimental work must be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment.[1]

The following diagram outlines a general workflow for the experimental determination of the physical properties of a hazardous gas like Hexafluorodisilane.

Vapor Pressure Determination (Static Method)

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Methodology:

-

A small, degassed sample of liquid Hexafluorodisilane is introduced into a thermostated vessel.

-

The vessel is evacuated to remove any residual air.

-

The temperature of the vessel is precisely controlled and varied.

-

At each temperature setpoint, the system is allowed to reach equilibrium.

-

The pressure of the vapor in the headspace is measured using a high-precision pressure transducer.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

Gas Density Determination (Gas Pycnometry)

A gas pycnometer measures the volume of a solid object by measuring the pressure change of a gas in a calibrated volume. This principle can be adapted to determine the density of the gas itself.

Methodology:

-

A reference chamber of known volume is filled with the sample gas (Hexafluorodisilane) to a specific pressure and temperature.

-

The gas is then expanded into a second chamber of known volume.

-

The final equilibrium pressure is measured.

-

Using the ideal gas law or a more complex equation of state, the initial and final number of moles of the gas can be related to the volumes and pressures.

-

The density of the gas at the initial temperature and pressure can then be calculated.

-

Measurements are repeated at different temperatures to determine the temperature dependence of the density.

Gas Viscosity Determination (Capillary Tube Viscometer)

This method relies on the Poiseuille's law for laminar flow of a fluid through a capillary tube of known dimensions.

Methodology:

-

Hexafluorodisilane gas is allowed to flow at a constant rate through a capillary tube of known length and radius.

-

The pressure drop across the capillary is measured using a differential pressure transducer.

-

The flow rate of the gas is precisely controlled and measured.

-

The viscosity of the gas can be calculated using the Hagen-Poiseuille equation.

-

The entire apparatus is placed in a temperature-controlled environment to measure viscosity at different temperatures.

Gas Heat Capacity Determination (Flow Calorimetry)

Flow calorimetry is a common method for determining the heat capacity of gases at constant pressure (Cₚ).

Methodology:

-

A steady stream of Hexafluorodisilane gas is passed through a tube at a precisely known and constant flow rate.

-

The initial temperature of the gas is measured.

-

A known amount of heat is supplied to the gas by an electric heater.

-

The final temperature of the gas is measured after it has been heated.

-

The heat capacity at constant pressure is calculated from the heat input, the mass flow rate, and the temperature change.

-

The experiment is repeated at various temperatures to determine the temperature dependence of the heat capacity.

Conclusion

This technical guide has summarized the available temperature-dependent physical property data for Hexafluorodisilane and outlined standard experimental methodologies for the determination of properties for which data is currently lacking in the public domain. The provided vapor pressure data and thermal decomposition pathway offer valuable insights for researchers and professionals working with this important industrial gas. The detailed experimental protocols serve as a foundation for further research to fill the existing data gaps for properties such as density, viscosity, heat capacity, and thermal conductivity. Due to its hazardous nature, extreme caution and appropriate safety measures are paramount when handling Hexafluorodisilane.

References

Hexafluorodisilane reactivity with common laboratory solvents

An In-depth Technical Guide to the Reactivity of Hexafluorodisilane with Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexafluorodisilane (Si₂F₆), also known as perfluorodisilane, is a highly reactive inorganic compound used as an intermediate in chemical synthesis. Its reactivity is primarily driven by the presence of highly polarized silicon-fluorine (Si-F) bonds and a relatively weak silicon-silicon (Si-Si) bond. This combination makes the silicon atoms highly electrophilic and susceptible to nucleophilic attack, which typically results in the cleavage of the Si-Si bond. This guide provides a comprehensive overview of the reactivity of hexafluorodisilane with common laboratory solvents, emphasizing safe handling protocols and expected reaction pathways. Due to its vigorous reactivity with atmospheric moisture, all manipulations must be conducted under strictly anhydrous and inert conditions.

Core Reactivity Principles

The central feature of hexafluorodisilane's reactivity is its susceptibility to nucleophilic attack . Solvents or reagents with available lone pairs of electrons (e.g., water, alcohols, ethers, ketones) can act as nucleophiles. The reaction mechanism generally involves the nucleophile attacking one of the electron-deficient silicon atoms. This initial attack forms a transient, hypervalent silicon intermediate, which rapidly resolves through the cleavage of the Si-Si bond, as it is the weakest bond in the molecule. The result is the formation of two trifluorosilyl moieties, functionalized by the attacking nucleophile.

Reactivity with Common Laboratory Solvents

The interaction of hexafluorodisilane with laboratory solvents ranges from violently reactive to effectively inert. The following sections detail its expected reactivity with major solvent classes.

Protic Solvents (Water, Alcohols)

Hexafluorodisilane reacts vigorously and exothermically with protic solvents like water and alcohols.

-

Water: The reaction with water or atmospheric moisture is rapid and hazardous, producing solid uranyl fluoride (UO₂F₂) and corrosive hydrogen fluoride (HF) gas[1][2][3]. This hydrolysis reaction is the primary safety concern when handling Si₂F₆. The overall reaction can be summarized as: Si₂F₆(g) + 4H₂O(g) → 2SiO₂(s) + 6HF(g) + H₂(g) Note: The initial hydrolysis products are likely fluorosilanols (F₃SiOH), which are unstable and condense to form siloxanes and ultimately silicon dioxide.

-

Alcohols (e.g., Methanol, Ethanol): Alcohols react similarly to water in a process called alcoholysis. The alcohol's hydroxyl group acts as the nucleophile, leading to cleavage of the Si-Si bond and the formation of trifluoroalkoxysilanes and hydrogen fluoride. The reactivity order of alcohols is generally primary > secondary > tertiary[4][5]. The nucleophilic character of the alcohol can be modulated by the solvent environment[6][7]. Si₂F₆ + 2 R-OH → 2 F₃Si-OR + H₂

Ethers (e.g., Diethyl Ether, Tetrahydrofuran - THF)

Ethers are Lewis bases and can form adducts with the Lewis acidic silicon centers of Si₂F₆. While often used as solvents for reactive compounds, they are not entirely inert.

-

Reactivity: The lone pair on the ether oxygen can coordinate to a silicon atom. This coordination may be sufficient to weaken the Si-Si bond, potentially leading to cleavage, especially in the presence of other nucleophiles or upon heating[8][9]. Theoretical studies on the ring-opening of THF by Lewis acidic compounds suggest that such reactions are plausible and proceed via a precursor complex[10][11]. The reaction is likely an Sₙ2-type process[8][9].

Ketones (e.g., Acetone)

The carbonyl oxygen of a ketone is nucleophilic and can interact with hexafluorodisilane.

-

Reactivity: Silicon has a known affinity for oxygen, and interactions between silicon compounds and acetone have been noted[12]. The likely pathway involves the nucleophilic attack of the carbonyl oxygen on a silicon atom. This could potentially lead to the formation of a silyl enol ether-type product, although this reaction is less characterized for Si₂F₆ specifically. The interaction can be viewed as a Lewis acid-base interaction, which may promote fluorescence quenching in certain complexes[13].

Aprotic and Non-Polar Solvents (Halogenated Hydrocarbons, Alkanes, Aromatics)

These solvents are generally considered the most suitable for handling and performing reactions with hexafluorodisilane due to their low reactivity.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are typically non-nucleophilic and are good choices for dissolving Si₂F₆ without reaction under standard conditions[14]. Highly fluorinated hydrocarbons are known to be particularly stable[15].

-

Hydrocarbons (e.g., Hexane, Toluene): Alkanes and aromatic hydrocarbons lack the nucleophilic character needed to react with Si₂F₆ and are therefore considered inert solvents for this application.

Summary of Reactivity Data

Due to the limited availability of specific kinetic and thermodynamic data for Si₂F₆, the following table summarizes the expected qualitative reactivity with common solvents.

| Solvent Class | Common Examples | Expected Reactivity | Primary Reaction Type / Interaction | Key Products (if applicable) |

| Protic Solvents | Water, Methanol, Ethanol | Vigorous, Exothermic, Hazardous[1] | Nucleophilic Attack / Hydrolysis / Alcoholysis | SiO₂, HF, H₂, Trifluoroalkoxysilanes |

| Ethers | Diethyl Ether, THF | Potential for reaction, especially upon heating[8][10] | Lewis Acid-Base Coordination / Cleavage | Silyl ethers, Ring-opened products (THF) |

| Ketones | Acetone | Potential for reaction[12][13] | Nucleophilic Attack by Carbonyl Oxygen | Silyl enol ethers, Adducts |

| Halogenated Solvents | Dichloromethane, Chloroform | Generally Inert[14] | Non-reactive / Good Solvent | N/A |

| Hydrocarbons | Hexane, Toluene | Inert | Non-reactive / Good Solvent | N/A |

Visualized Reaction Pathways and Workflows

Generalized Nucleophilic Cleavage of Hexafluorodisilane

References

- 1. gelest.com [gelest.com]

- 2. ereztech.com [ereztech.com]

- 3. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Item - Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol - American Chemical Society - Figshare [acs.figshare.com]

- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

Theoretical Insights into the Bond Energies of Hexafluorodisilane (Si₂F₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorodisilane (Si₂F₆) is a crucial precursor in the semiconductor industry, primarily utilized in plasma etching and chemical vapor deposition (CVD) processes. Its utility stems from its ability to serve as a clean source of silicon and fluorine for the fabrication of microelectronics and for surface modification to create durable, hydrophobic coatings. The efficacy of these applications is fundamentally governed by the strength of its chemical bonds, particularly the silicon-silicon (Si-Si) and silicon-fluorine (Si-F) bonds. A thorough understanding of the bond dissociation energies (BDEs) of Si₂F₆ is paramount for optimizing reaction conditions, predicting decomposition pathways, and developing new materials. This technical guide provides an in-depth analysis of the theoretical studies on the bond energies of Hexafluorodisilane, presenting quantitative data, detailing computational methodologies, and illustrating the logical workflow of such theoretical investigations.

Quantitative Analysis of Hexafluorodisilane Bond Energies